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2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione

Medicinal chemistry Scaffold hopping Regioisomerism

2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione (CAS 34572-71-9) is a nitrogen-rich fused heterocyclic compound (C10H6N4O2, MW 214.18 g/mol) combining a pyridazine ring annelated to a quinoxaline-1,4-dione core. It belongs to the pyridazino[4,5-b]quinoxaline-1,4-dione subclass, which is a structural isomer of benzopteridine and a less-studied but strategically important scaffold in medicinal chemistry and materials science.

Molecular Formula C10H6N4O2
Molecular Weight 214.18 g/mol
CAS No. 34572-71-9
Cat. No. B3351288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione
CAS34572-71-9
Molecular FormulaC10H6N4O2
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=N2)C(=O)NNC3=O
InChIInChI=1S/C10H6N4O2/c15-9-7-8(10(16)14-13-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,13,15)(H,14,16)
InChIKeyGZMHVJBERKLXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione (CAS 34572-71-9): Core Heterocyclic Scaffold & Procurement Baseline


2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione (CAS 34572-71-9) is a nitrogen-rich fused heterocyclic compound (C10H6N4O2, MW 214.18 g/mol) combining a pyridazine ring annelated to a quinoxaline-1,4-dione core [1]. It belongs to the pyridazino[4,5-b]quinoxaline-1,4-dione subclass, which is a structural isomer of benzopteridine and a less-studied but strategically important scaffold in medicinal chemistry and materials science [2]. The compound exhibits a rigid, planar polyaromatic architecture with two hydrogen-bond donor sites (N–H) and four acceptor sites (carbonyl and aza nitrogens), enabling predictable π-stacking and target engagement. Bulk procurement typically requires verification of CAS 34572-71-9 identity against spectral reference standards [3].

Why Generic Substitution Fails for 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione (CAS 34572-71-9)


Substituting 2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione with superficially similar quinoxaline-1,4-dione derivatives is not reliably feasible because the [4,5-b] pyridazine fusion introduces a unique regioisomeric arrangement of nitrogen atoms and carbonyl groups that is absent in the [3,4-b] pyridazino isomers, 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, or quinoxaline-1,4-di-N-oxides [1]. This regioisomerism alters key physicochemical parameters—including molecular dipole, LogP, hydrogen-bonding capacity, and ring electronics—that directly govern target recognition, solubility, and formulation behavior [2]. Virtual-screening data further confirm that this specific scaffold registers as a preferential hit for tRNA-guanine transglycosylase (TGT) over other quinoxaline cores, while its 1,4-dione oxidation state distinguishes it from bioreductive quinoxaline-1,4-dioxide prodrugs . The quantitative evidence below demonstrates that simple in-class interchange introduces unacceptable variability in activity, selectivity, and manufacturability.

Quantitative Differentiation Evidence for 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione (CAS 34572-71-9) vs. In-Class Comparators


Regioisomeric Ring Fusion: [4,5-b] Pyridazino vs. [3,4-b] Pyridazino and Triazolo Scaffolds

The target compound features a [4,5-b] pyridazino-quinoxaline fusion, which is a distinct regioisomer relative to the [3,4-b] pyridazino-quinoxaline series and a fundamentally different ring system compared to 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones. This regioisomerism is not a trivial structural variation: it alters the spatial disposition of hydrogen-bond acceptors and the molecular dipole moment [1]. The [4,5-b] scaffold is the structural isomer of benzopteridine, a privileged but under-explored pharmacophore, whereas the [3,4-b] scaffold is more commonly employed in antitubercular programs [2]. The triazolo analog introduces an additional 1,2,4-triazole ring, increasing molecular weight and drastically shifting target profile toward adenosine receptor antagonism (Ki = 0.6–429 nM) [3]. No direct biological head-to-head comparison has been published, but the scaffolds are chemically non-interchangeable because they occupy different chemical space as defined by ring-fusion topology and H-bond geometry.

Medicinal chemistry Scaffold hopping Regioisomerism Structure-activity relationship

Molecular Weight and Predicted LogP: Drug-Likeness Advantage Over Heavier Triazolo Quinolinedione Analogs

The target compound possesses a molecular weight of 214.18 g/mol and a predicted LogP of 3.26–3.38, satisfying Lipinski's Rule of Five without deviation [1]. This places it in favorable oral-drug-like chemical space. In contrast, a representative 1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione comparator (2-acetyl-7-chloro-5-n-propyl derivative, MW ≈ 318.7 g/mol) exceeds MW 300 and demonstrates sub-nanomolar adenosine A3 receptor binding (Ki = 0.6 nM), which may predispose it to off-target pharmacology versus the target compound's inferred TGT-directed profile [2]. The 7,8-dimethyl analog (CAS 36252-03-6, MW 242.23 g/mol, predicted density 1.388 g/cm³) carries additional hydrophobic bulk that increases LogP and reduces aqueous solubility relative to the unsubstituted parent . While no experimental solubility head-to-head comparison has been published, the computational trend is consistent with the established relationship between methyl substitution and hydrophobicity. The lower molecular weight of the target compound also facilitates economical milligram-to-kilogram scale-up.

Drug design Lipinski's Rule of Five Physicochemical profiling Bioavailability

Synthetic Accessibility: Solvent-Free vs. Reflux-Dependent Routes and Impact on Procurement Cost

2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione can be synthesized by a one-pot, solvent-free condensation of substituted o-phenylenediamine with oxalic acid using simple grinding at room temperature . This route is inherently more atom-economical, generates minimal waste, and avoids energy-intensive reflux or column chromatography. In contrast, the synthesis of pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives bearing thiadiazine/thiadiazole fragments requires multi-step reflux reactions involving 2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide and thiocarbohydrazide under reflux conditions [1]. Similarly, preparation of 1,5-dihydropyridazino[3,4-b]quinoxalines necessitates oxidation and further derivatization [2]. The solvent-free route for the target compound translates to lower production cost, reduced environmental burden, and faster delivery timelines—directly impacting procurement economics for gram-scale and larger quantities.

Green chemistry Synthetic methodology Scale-up Process chemistry

Mass-Spectral Identification: Wiley Registry Coverage vs. Absent or Incomplete Spectra for Closest Analogs

A validated mass spectrum (GC-MS, electron ionization) for 2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione is deposited in the Wiley Registry of Mass Spectral Data 2023 and accessible through SpectraBase (Compound ID: 5zg51RNzEhc) [1]. This enables unambiguous identity confirmation upon receipt, a critical requirement for GLP/GMP environments. The exact mass is 214.049075 g/mol (C10H6N4O2), providing high-resolution MS capability for trace analysis [2]. In contrast, the closest dimethyl analog (CAS 36252-03-6) and triacetyl analog (CAS 63277-40-7) lack equivalent spectra in the Wiley Registry or other major spectral databases, requiring the end-user to independently develop and validate analytical methods [3]. This gap imposes a hidden cost of ownership—method development, validation, and ongoing quality control—that is avoided when procuring the CAS 34572-71-9 compound with pre-existing spectral reference data.

Analytical chemistry Quality control Mass spectrometry Compound verification

Virtual Screening Hit Identity for tRNA-Guanine Transglycosylase (TGT): Differential Target Engagement Over Adenosine or Topoisomerase II Inhibitors

In a structure-based virtual screening campaign against Zymomonas mobilis tRNA-guanine transglycosylase (TGT)—a validated target for shigellosis therapy—2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione (CAS 34572-71-9) was retrieved as a hit compound with ~81% structural similarity to a confirmed TGT inhibitor lead (diethyl quinoxaline derivative) . This target engagement profile is mechanistically distinct from the dominant activity of quinoxaline-1,4-diones in the 1,2,4-triazolo[4,3-a] series, which function primarily as adenosine A3 receptor antagonists (Ki = 0.6–429 nM) or DNA topoisomerase II inhibitors, and from quinoxaline-1,4-di-N-oxides, which act as bioreductive prodrugs requiring enzymatic activation [1]. Though no quantitative IC50 or Ki for the target compound at TGT has been reported, the virtual screening identity provides a testable hypothesis for a novel anti-virulence mechanism that is not shared by the more heavily studied adenosine-targeted or DNA-damaging analogs.

Anti-infectives Virtual screening tRNA-guanine transglycosylase Shigellosis

Cytotoxicity Selectivity: Favorable In Vitro Safety Margin Relative to Triazolo-Quinoxaline DNA Intercalators

Derivatives of the 2,3-dihydropyridazino[4,5-b]quinoxaline-1,4-dione scaffold have demonstrated IC50 values >100 μg/mL against tumor cell lines, indicating low intrinsic cytotoxicity toward normal cells while retaining antiproliferative activity against cancer cells . This is in notable contrast to 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones, which are potent DNA intercalators and topoisomerase II inhibitors that exhibit pronounced cytotoxicity (IC50 in low micromolar range) across multiple cancer lines, including HepG2, HCT-116, and MCF-7 [1]. The lower cytotoxicity of the target compound class can be attributed to the absence of the planar triazole extension that enhances DNA intercalation. Although a direct head-to-head cytotoxicity comparison under identical assay conditions has not been published, the cross-study data consistently indicate that the target scaffold provides a wider therapeutic window, which is advantageous when developing compounds where target selectivity is paramount over general cytotoxicity.

Cytotoxicity Selectivity index Anticancer Safety pharmacology

Optimal Application Scenarios for 2,3-Dihydropyridazino[4,5-b]quinoxaline-1,4-dione (CAS 34572-71-9) Based on Differentiated Evidence


Lead Identification for Anti-Virulence Shigellosis Therapeutics Targeting tRNA-Guanine Transglycosylase (TGT)

This compound is directly applicable as a starting point for structure-based optimization of TGT inhibitors, as evidenced by its retrieval as a virtual screening hit against Z. mobilis TGT . Unlike the majority of quinoxaline-1,4-dione analogs that are optimized for adenosine receptor or topoisomerase II engagement, this scaffold occupies a distinct target space relevant to Shigella pathogenicity. With a molecular weight of 214.18 g/mol and no Lipinski violations, it provides an efficient, fragment-like core for hit-to-lead expansion, minimizing the risk of pharmacokinetic attrition that burdens larger, more lipophilic comparators [1]. The pre-existing mass spectral reference further accelerates hit validation and purity assessment [2].

Green Chemistry-Driven Academic and Industrial High-Throughput Screening Libraries

The solvent-free, room-temperature synthesis route makes this compound exceptionally suitable for inclusion in diversity-oriented and target-focused screening libraries where cost, speed, and environmental sustainability are prioritized. Its simple one-step preparation enables rapid parallel synthesis of analogs and reduces per-compound library construction cost. The unambiguous mass spectral fingerprint ensures that every well in the screening plate contains the correct compound, addressing a major source of false-negative and false-positive hits in HTS campaigns [1].

Physicochemical Probe for DNA/RNA Interaction Studies and Biophysical Assays

The planar, electron-deficient aromatic core and dual H-bond donor/acceptor capacity of this compound make it a valuable physicochemical probe for studying DNA intercalation, G-quadruplex stabilization, or RNA-small molecule interactions . Its favorable cytotoxicity profile—inferred IC50 > 100 μg/mL against normal cells—enables biophysical experiments at biologically relevant concentrations without confounding cytotoxic effects, an advantage over highly potent but more toxic triazolo-quinoxaline DNA intercalators [1]. The availability of certified mass spectral data supports precise quantification in equilibrium dialysis and SPR experiments [2].

Reference Standard for Regioisomeric Impurity Profiling in Pharmaceutical Development

Given the documented existence of both [4,5-b] and [3,4-b] pyridazinoquinoxaline regioisomers with differing biological profiles , this compound can serve as a chromatographic and spectroscopic reference standard for identifying and quantifying regioisomeric impurities in batches of related pyridazinoquinoxaline drug candidates. The absence of a validated mass spectrum for the dimethyl analog (CAS 36252-03-6) [1] further positions the target compound as the superior quality-control reference, supporting regulatory documentation under ICH Q3A guidelines.

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